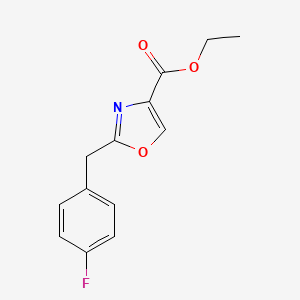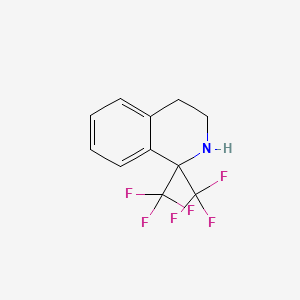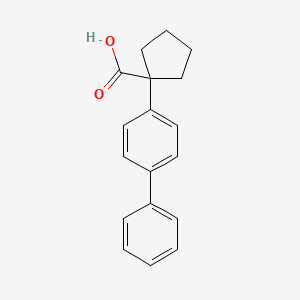
4-Nitro-1-butyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-1-butyne is an organic compound with the molecular formula C₄H₅NO₂ It is a terminal alkyne, characterized by the presence of a carbon-carbon triple bond and a nitro group attached to the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions
4-Nitro-1-butyne can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1-butyne with silver nitrite in an organic solvent such as acetonitrile. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Another method involves the nitration of 1-butyne using a mixture of nitric acid and sulfuric acid. This reaction requires careful control of temperature and concentration to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow nitration of 1-butyne in a specialized reactor. This method allows for better control over reaction conditions and improved safety compared to batch processes. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
4-Nitro-1-butyne undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkenes or nitroalkanes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The terminal alkyne can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitroalkenes, nitroalkanes.
Reduction: Aminoalkynes.
Substitution: Azidoalkynes, other substituted alkynes.
科学研究应用
4-Nitro-1-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-nitro-1-butyne involves its reactivity as a terminal alkyne and the presence of the nitro group. The nitro group can participate in electron-withdrawing interactions, making the alkyne more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including nucleophilic addition and substitution reactions.
相似化合物的比较
Similar Compounds
1-Butyne: A simple terminal alkyne without the nitro group.
2-Butyne: An internal alkyne with a different reactivity profile.
4-Nitro-2-butyne: A similar compound with the nitro group attached to a different carbon atom.
Uniqueness
4-Nitro-1-butyne is unique due to the presence of both the terminal alkyne and the nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
1296868-24-0 |
|---|---|
分子式 |
C4H5NO2 |
分子量 |
99.09 g/mol |
IUPAC 名称 |
4-nitrobut-1-yne |
InChI |
InChI=1S/C4H5NO2/c1-2-3-4-5(6)7/h1H,3-4H2 |
InChI 键 |
ZCGJEIIMOWMWMU-UHFFFAOYSA-N |
规范 SMILES |
C#CCC[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)



![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)

![2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid](/img/structure/B11717451.png)


![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)

